molecular formula C12H14N4 B1476045 (1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazol-4-yl)methanamine CAS No. 2098012-72-5

(1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B1476045
CAS No.: 2098012-72-5
M. Wt: 214.27 g/mol
InChI Key: FDXPDXTVOXBZRY-UHFFFAOYSA-N
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Description

The compound “(1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazol-4-yl)methanamine” is a complex organic molecule that contains an indene and a triazole ring. Indene is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene. Triazole is a class of five-membered ring compounds containing three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indene and triazole rings, connected by a methanamine linker. The presence of nitrogen in the triazole ring would likely impart some degree of polarity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indene and triazole rings. The electron-rich nature of these rings could make them susceptible to electrophilic attack. Additionally, the presence of nitrogen in the triazole ring could allow for various types of nitrogen-based reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the indene and triazole rings could contribute to its stability and solubility. The exact properties would depend on factors such as the specific substituents present on the rings .

Scientific Research Applications

Synthesis and Chemical Properties

(1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazol-4-yl)methanamine and its derivatives are primarily involved in synthetic chemistry, often synthesized through methods such as 1,3-dipolar cycloaddition reactions. These compounds have been characterized using various spectroscopic and analytical techniques such as NMR spectroscopy, Elemental Analysis, and Mass Spectrometry to determine their structure and properties (Aouine, El Hallaoui, & Alami, 2014).

Medicinal Chemistry

Compounds containing the this compound moiety have been extensively studied for their medicinal properties. For instance, they have shown significant potential in antimicrobial activities. Various derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities against pathogenic strains, displaying moderate to very good activities comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

Catalysis

Novel ruthenium complexes bearing tridentate ligands such as this compound have been synthesized and characterized. These complexes have shown excellent activity and selectivity in the hydrogenation of ketones and aldehydes, making them significant in the field of catalysis (Sole et al., 2019).

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. These studies could provide valuable information for the development of new drugs or materials .

Properties

IUPAC Name

[1-(2,3-dihydro-1H-inden-2-yl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c13-7-11-8-16(15-14-11)12-5-9-3-1-2-4-10(9)6-12/h1-4,8,12H,5-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXPDXTVOXBZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)N3C=C(N=N3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 2
(1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 3
(1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 4
(1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 5
(1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazol-4-yl)methanamine

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